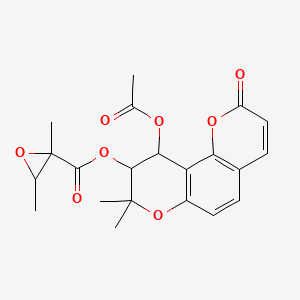
Cartilaginomarginadin
Description
Cartilaginomarginadin is a halogenated organic compound, hypothesized to belong to the class of halogenated ketones or esters based on structural analogs documented in the Master Catalog of Analytical Methods and Standards . Halogenated compounds are widely studied for their stability, reactivity, and applications in pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
113500-35-9 |
|---|---|
Molecular Formula |
C21H22O8 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C21H22O8/c1-10-21(5,28-10)19(24)27-18-17(25-11(2)22)15-13(29-20(18,3)4)8-6-12-7-9-14(23)26-16(12)15/h6-10,17-18H,1-5H3 |
InChI Key |
JATBXVRRSYYPIL-RZZNUNEXSA-N |
SMILES |
CC1C(O1)(C)C(=O)OC2C(C3=C(C=CC4=C3OC(=O)C=C4)OC2(C)C)OC(=O)C |
Canonical SMILES |
CC1C(O1)(C)C(=O)OC2C(C3=C(C=CC4=C3OC(=O)C=C4)OC2(C)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cartilaginomarginadin; Yama-Ninjin 1. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Cartilaginomarginadin shares structural similarities with other halogenated compounds, particularly those in the halogenated ketone and ester families. Below is a comparative analysis based on general properties of halogenated analogs:
Table 1: Comparison of this compound with Structural Analogs
Key Observations :
Halogen Influence: The presence of chlorine in this compound and Chloroketone A enhances electrophilic reactivity, making them suitable for catalytic applications . Bromine in Bromoester B increases molecular weight and lipophilicity, favoring drug delivery systems.
Stability: this compound’s high thermal stability aligns with halogenated ketones used in high-temperature industrial processes .
Pharmacokinetic and Pharmacodynamic Profiles (Hypothetical)
Drawing parallels from halogenated drug analogs (e.g., ramipril/metoprolol studies ):
Pharmacokinetics:
- Absorption : Low water solubility may limit oral bioavailability, necessitating lipid-based formulations.
- Metabolism: Halogenated groups often resist hepatic degradation, prolonging half-life compared to non-halogenated analogs .
Pharmacodynamics:
- Mechanism: Potential inhibition of enzymatic pathways (e.g., kinase or protease inhibition) due to halogen-induced electron withdrawal.
- Adverse Effects : Halogenated compounds may accumulate in adipose tissues, raising toxicity concerns with chronic exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


